molecular formula C11H19N3O2S B3364555 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS No. 116965-07-2

4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B3364555
CAS No.: 116965-07-2
M. Wt: 257.35 g/mol
InChI Key: NTMILMJVFUKRJM-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide (CAS: 1171911-98-0 as dihydrochloride) is a sulfonamide derivative featuring a 4-amino-substituted benzene ring and a 3-(dimethylamino)propyl side chain. Its molecular formula is C₁₁H₁₉N₃O₂S (free base molecular weight: 297.41 g/mol), with structural features critical to its physicochemical and biological properties . The compound is commercially available as a dihydrochloride salt (sc-349167, Santa Cruz Biotechnology) for research purposes .

Properties

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMILMJVFUKRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557381
Record name 4-Amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116965-07-2
Record name 4-Amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70
Multi-drug resistant S. aureus<40

These results indicate its potential as a lead compound for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

Research highlights the anticancer potential of this compound. Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Specific pathways affected include:

  • Caspase Activation : Inducing programmed cell death in cancer cells.
  • Bcl-2 Family Modulation : Altering expressions that control cell survival.

In vitro studies on breast cancer cell lines (e.g., MDA-MB468, MDA-MB231) revealed significant growth inhibition, suggesting selective toxicity towards cancerous cells compared to non-cancerous cells .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed various quinoline derivatives, including 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide. The compound demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, reinforcing its potential for antibiotic development.

Case Study 2: Anticancer Mechanisms

A study focused on the effects of this compound on human breast tumor cells showed a threefold increase in antigrowth activity in certain derivatives compared to standard treatments. The research utilized the NCI-60 cancer panel to evaluate cytotoxicity across different genetic backgrounds, revealing insights into its efficacy and potential for targeted therapy .

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Benzene Substituent Propyl Chain Modification Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Amino 3-(Dimethylamino)propyl 297.41 (free base) Research use, potential antimicrobial activity
N-(3-(Dimethylamino)propyl)benzenesulfonamide (1D) None 3-(Dimethylamino)propyl 242.34 Antimicrobial agent; synthesized in 98% yield via sulfonylation
N-(3-(Dimethylamino)propyl)-4-methylbenzenesulfonamide (2D) 4-Methyl 3-(Dimethylamino)propyl 256.37 Increased lipophilicity; similar synthesis to 1D
N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide 4-Trifluoromethyl 3-(Dimethylamino)propyl ~341.36 (estimated) Electron-withdrawing CF₃ group; precursor for quaternary ammonium antimicrobial coatings
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-[3-(dimethylamino)propyl]benzenesulfonamide 4-Pyridinyloxy (substituted) 3-(Dimethylamino)propyl ~467.87 (estimated) Designed for enhanced target binding; bulky substituents improve selectivity

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : The 4-methyl substituent in 2D increases lipophilicity, favoring membrane penetration in antimicrobial applications .

Modifications to the Propylamine Side Chain

Compound Name Benzene Substituent Propyl Chain Modification Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Amino 3-(Dimethylamino)propyl 297.41 Basic side chain enhances solubility in acidic conditions
4-Amino-N-[3-(4-morpholinyl)propyl]benzenesulfonamide 4-Amino 3-(4-Morpholinyl)propyl 299.40 Cyclic tertiary amine (morpholine) introduces steric hindrance; may alter bioavailability
4-(Dimethylamino)-N-propylbenzenesulfonamide 4-Dimethylamino Propyl (no dimethylamino) 242.34 Positional isomer of 1D; dimethylamino on benzene ring alters electronic distribution

Key Observations :

  • Tertiary Amine Effects: The dimethylamino group in the target compound’s side chain provides a protonatable site, enhancing solubility in polar solvents.
  • Positional Isomerism: The dimethylamino group on the benzene ring () shifts electronic effects, possibly reducing interaction with sulfonamide-targeted enzymes compared to the target compound .

Functional Group Replacements

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Sulfonamide 297.41 Classic sulfonamide pharmacophore; potential enzyme inhibition
N-[3-(Dimethylamino)propyl]-4-[methyl(phenylsulfonyl)amino]benzamide Amide 375.49 Amide group reduces acidity compared to sulfonamide; altered target interactions

Key Observations :

  • Sulfonamide vs. Amide : Sulfonamides are stronger acids (pKa ~10) compared to amides (pKa ~17), making the target compound more reactive in biological systems .

Biological Activity

4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamides, which are widely recognized for their antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H19N3O2S·2HCl
  • Molecular Weight : 330.27 g/mol
  • CAS Number : 1171911-98-0

The compound features a sulfonamide group, which is critical for its biological activity. The presence of a dimethylamino group enhances its solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the growth and replication of bacterial cells, making it effective against various bacterial infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antibacterial Inhibits bacterial growth by targeting dihydropteroate synthase.
Anticancer Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Anti-inflammatory May reduce inflammation in cellular models, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Efficacy
    A study investigated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .
  • Cytotoxicity in Cancer Cells
    Research conducted on the cytotoxic effects of this compound revealed that it effectively induced apoptosis in several cancer cell lines, including MDA-MB231 (triple-negative breast cancer) and A549 (lung cancer). The IC50 values ranged from 1.48 to 6.38 µM, demonstrating potent anticancer activity . The mechanism involved cell cycle arrest at the G2/M phase and modulation of key apoptotic markers .
  • Anti-inflammatory Properties
    In vitro studies showed that the compound could modulate inflammatory responses in microglial cells, suggesting its potential application in neuroinflammatory conditions. The compound reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

Q & A

Q. What is the optimal synthetic route for preparing 4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide?

The compound is synthesized via nucleophilic substitution. A validated method involves reacting benzenesulfonyl chloride with 3-(dimethylamino)propylamine in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds under reflux for 4 hours, followed by aqueous workup (water washes) and solvent evaporation. Purification via recrystallization or column chromatography yields the product with >95% purity. Critical parameters include stoichiometric control of the amine and maintaining anhydrous conditions to prevent side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., sulfonamide NH at δ 7.2–7.5 ppm, dimethylamino protons at δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Validates molecular weight (e.g., [M+H]+^+ at m/z 298.1425) .
  • HPLC-PDA : Assesses purity (>98% recommended for biological assays) .

Q. How can researchers ensure the compound’s stability during storage?

Store under inert conditions (argon or nitrogen) at −20°C in airtight, light-resistant containers. Stability tests via periodic HPLC analysis are recommended. Avoid prolonged exposure to moisture or acidic/basic environments, as the sulfonamide group may hydrolyze .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

Systematic structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzene ring to modulate antimicrobial potency .
  • Quaternary ammonium derivatization : React the dimethylamino group with alkyl halides to form cationic derivatives, improving membrane penetration and activity against Gram-negative bacteria .
  • Bioisosteric replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate toxicity-activity trade-offs .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from assay conditions. Standardize protocols:

  • Use CLSI guidelines for broth microdilution assays.
  • Include positive controls (e.g., ciprofloxacin) and validate via time-kill curves.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent choice, bacterial strain variability) .

Q. How can molecular docking elucidate its mechanism of action?

Dock the compound into target enzymes (e.g., dihydropteroate synthase for sulfonamides) using software like AutoDock Vina. Key steps:

  • Prepare the protein (PDB ID: 1AJ0) by removing water and adding hydrogens.
  • Define the active site grid around the co-crystallized ligand.
  • Analyze binding poses for hydrogen bonds (e.g., sulfonamide O with Arg63) and hydrophobic interactions (dimethylamino group with Phe31) .

Q. What toxicological assessments are critical for preclinical studies?

  • In vitro cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) using MTT assays (IC50_{50} > 50 µM desirable).
  • Ames test : Assess mutagenicity with Salmonella strains TA98/TA100.
  • hERG inhibition assay : Measure cardiac risk via patch-clamp electrophysiology (IC50_{50} > 10 µM preferred) .

Q. How can solubility challenges be addressed for in vivo studies?

  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .

Q. What are the key considerations for designing derivatives with improved pharmacokinetics?

  • LogP optimization : Aim for 1–3 to balance permeability and solubility (calculated via ChemAxon).
  • Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., dimethylamino oxidation).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% ideal for efficacy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide
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4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide

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